molecular formula C21H18FNO4S B12031769 Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate CAS No. 618092-12-9

Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate

Cat. No.: B12031769
CAS No.: 618092-12-9
M. Wt: 399.4 g/mol
InChI Key: UIBIQTOZVPNDHW-UHFFFAOYSA-N
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Description

Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is primarily used in research and development within the pharmaceutical and chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 4-fluorophenoxyacetyl intermediate: This involves the reaction of 4-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling with thiophene derivative: The intermediate is then reacted with a thiophene derivative under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(((4-fluorophenoxy)acetyl)amino)-4-phenyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a tetrahydrobenzothiophene ring.

    Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a thiazole ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable compound in research and development.

Properties

CAS No.

618092-12-9

Molecular Formula

C21H18FNO4S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H18FNO4S/c1-2-26-21(25)19-17(14-6-4-3-5-7-14)13-28-20(19)23-18(24)12-27-16-10-8-15(22)9-11-16/h3-11,13H,2,12H2,1H3,(H,23,24)

InChI Key

UIBIQTOZVPNDHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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